(3S,4R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(3S,4R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. The compound’s structure includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the tert-butoxycarbonyl group: This step involves the reaction of the tetrahydroisoquinoline core with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and can improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The compound’s interactions with enzymes and proteins can also influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline: This compound lacks the carboxylic acid group but shares the same tetrahydroisoquinoline core and tert-butoxycarbonyl group.
(3S,4R)-4-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound lacks the tert-butoxycarbonyl group but has the same tetrahydroisoquinoline core and carboxylic acid group.
Uniqueness
The presence of both the tert-butoxycarbonyl group and the carboxylic acid group in (3S,4R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique. The tert-butoxycarbonyl group provides protection during synthesis, while the carboxylic acid group allows for further functionalization and reactions .
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(3S,4R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-10-12-8-6-5-7-11(12)9-17(13(10)14(18)19)15(20)21-16(2,3)4/h5-8,10,13H,9H2,1-4H3,(H,18,19)/t10-,13+/m1/s1 |
InChI Key |
DPXACCMHKVTSTG-MFKMUULPSA-N |
Isomeric SMILES |
C[C@H]1[C@H](N(CC2=CC=CC=C12)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1C(N(CC2=CC=CC=C12)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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